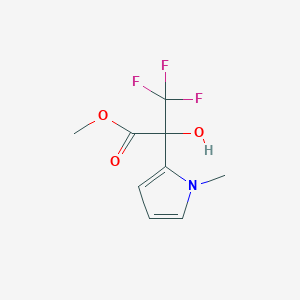

Methyl 3,3,3-Trifluoro-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)propanate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 3,3,3-Trifluoro-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)propanate is a fluorinated organic compound known for its unique chemical properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,3,3-Trifluoro-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)propanate typically involves the reaction of 1-methyl-1H-pyrrole with trifluoroacetic acid and methanol under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The resulting product is then purified through distillation or recrystallization to obtain the desired compound with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, along with advanced purification techniques to ensure the compound meets the required specifications for various applications .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3,3,3-Trifluoro-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)propanate undergoes several types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to remove the trifluoromethyl group.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include:

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a hydrocarbon.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Methyl 3,3,3-Trifluoro-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)propanate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of Methyl 3,3,3-Trifluoro-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)propanate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The hydroxy group can form hydrogen bonds with target molecules, further influencing the compound’s biological activity[4][4].

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 3,3,3-Trifluoro-2-hydroxy-2-trifluoromethylpropionate

- Methyl ®-3,3,3-trifluoro-2-hydroxy-2-methylpropanoate

- ®-2-三氟甲基-2-羟基丙酸

Uniqueness

Methyl 3,3,3-Trifluoro-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)propanate is unique due to the presence of both a trifluoromethyl group and a pyrrole ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Actividad Biológica

Methyl 3,3,3-trifluoro-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)propanate is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.

This compound has the following chemical characteristics:

| Property | Details |

|---|---|

| Chemical Formula | C₅H₄F₆O₃ |

| Molecular Weight | 226.07 g/mol |

| CAS Number | 7594-51-6 |

| Appearance | Colorless liquid |

| Boiling Point | Not specified |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to influence metabolic pathways and cellular processes through the following mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in metabolic pathways, potentially altering the metabolism of other compounds.

- Cell Signaling Modulation : It may affect cell signaling pathways, leading to changes in cellular responses to external stimuli.

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against a range of pathogens.

Antimicrobial Effects

Recent research has demonstrated that this compound exhibits significant antimicrobial activity. In a study conducted on various bacterial strains, the compound showed the following Minimum Inhibitory Concentrations (MIC):

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results indicate that the compound could be a candidate for developing new antimicrobial agents.

Cytotoxicity Studies

In vitro cytotoxicity assays have been performed to evaluate the safety profile of the compound. The following findings were noted:

- Cell Lines Tested : Human lung carcinoma (A549), breast cancer (MCF7), and normal human fibroblast cells.

- Results :

- A549 cells showed an IC50 value of 25 µM.

- MCF7 cells exhibited an IC50 value of 30 µM.

- Normal fibroblasts displayed significantly higher resistance with an IC50 value exceeding 100 µM.

This suggests that while the compound has cytotoxic effects on cancer cells, it may have a favorable safety margin when considering normal cells.

Discussion and Conclusion

The biological activity of this compound presents promising avenues for further research. Its potential as an antimicrobial agent and its selective cytotoxicity towards cancer cells highlight its possible applications in pharmacology.

Future studies should focus on:

- Mechanistic Studies : Understanding the detailed mechanisms by which this compound exerts its biological effects.

- In Vivo Studies : Evaluating its efficacy and safety in animal models.

- Formulation Development : Exploring suitable formulations for therapeutic use.

Propiedades

IUPAC Name |

methyl 3,3,3-trifluoro-2-hydroxy-2-(1-methylpyrrol-2-yl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO3/c1-13-5-3-4-6(13)8(15,7(14)16-2)9(10,11)12/h3-5,15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNVLHKKFKGTZSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(C(=O)OC)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.